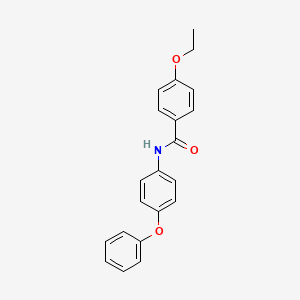![molecular formula C16H15F3N2O2S2 B5169465 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)
4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a thiazole derivative that contains a thiomorpholine ring and a trifluoromethoxyphenyl group. This compound has shown promising results in various biological studies, including anticancer, antifungal, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting specific enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound has cytotoxic effects on cancer cells and inhibits the growth of Candida albicans. In vivo studies have shown that the compound has antitumor activity in mice and reduces the viral load in HIV-1 infected mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine in lab experiments is its potential to be used as a lead compound for the development of new drugs. The compound has shown promising results in various biological studies, indicating its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine. One direction is to further investigate the mechanism of action of the compound and identify its specific targets in cells. Another direction is to optimize the synthesis method of the compound to improve its solubility and bioavailability. Additionally, future research could focus on the development of analogs of the compound with improved biological activity and reduced toxicity. Finally, the compound could be further studied for its potential applications in the treatment of other diseases, such as viral infections and fungal diseases.
Conclusion:
In conclusion, 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has shown promising results in various biological studies, including anticancer, antifungal, and antiviral activities. The mechanism of action of the compound is not fully understood, but it has been suggested that it may exert its biological activity by inhibiting specific enzymes or signaling pathways in cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research, including further investigation of its mechanism of action and optimization of its synthesis method.
Métodos De Síntesis
The synthesis of 4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine has been reported in the literature. The synthesis involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form 2-(4-(trifluoromethoxy)phenyl)-1,3-thiazole-4-carbohydrazide. This intermediate is then reacted with 2-bromoacetylthiomorpholine to form the final product.
Aplicaciones Científicas De Investigación
4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various biological studies, including anticancer, antifungal, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against HIV-1.
Propiedades
IUPAC Name |
1-thiomorpholin-4-yl-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S2/c17-16(18,19)23-13-3-1-11(2-4-13)15-20-12(10-25-15)9-14(22)21-5-7-24-8-6-21/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGUZVBBWVHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)
![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)


![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)



![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)